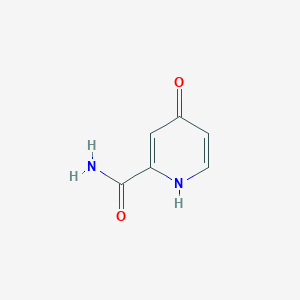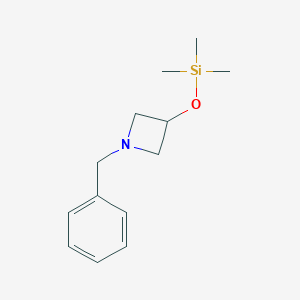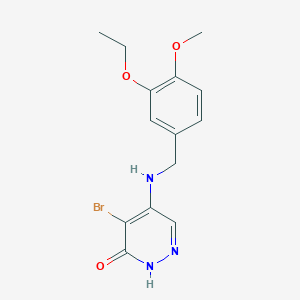
头孢他啶五水合物
描述
Fortam,也称为头孢他啶,是一种半合成的广谱第三代头孢菌素类抗生素。它主要用于静脉注射治疗多种细菌感染。 Fortam 具有抗多种 β-内酰胺酶的能力,并且对革兰氏阴性菌具有广泛的活性,包括铜绿假单胞菌 .
科学研究应用
头孢他啶在科学研究中具有广泛的应用:
化学: 用作研究 β-内酰胺酶抗性机制的模型化合物。
生物学: 研究其对细菌细胞壁合成的影响和抗性模式。
医学: 广泛用于临床治疗由革兰氏阴性菌引起的感染,包括呼吸道感染、泌尿道感染和脑膜炎。
作用机制
头孢他啶通过抑制负责细胞壁合成的酶,主要是青霉素结合蛋白 3 (PBP3),发挥其杀菌作用。这种抑制阻止肽聚糖链的交联,导致细胞裂解和死亡。 该化合物对 β-内酰胺酶的耐受性增强了其对产生 β-内酰胺酶的细菌的疗效 .
类似化合物:
头孢噻肟: 另一种第三代头孢菌素,具有相似的活性谱,但对铜绿假单胞菌的效果较差。
头孢曲松: 以其长的半衰期和每日一次给药而闻名,但对铜绿假单胞菌的效果也较差。
头孢吡肟: 第四代头孢菌素,具有更广泛的活性,包括对革兰氏阳性菌的疗效更好。
头孢他啶的独特性: 头孢他啶因其对 β-内酰胺酶的高度稳定性和对革兰氏阴性菌,尤其是铜绿假单胞菌的强大活性而独树一帜。 这使其成为治疗严重和耐药感染的宝贵抗生素 .
生化分析
Biochemical Properties
Ceftazidime pentahydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis and remodeling of the bacterial cell wall peptidoglycan . By binding to these PBPs, ceftazidime pentahydrate disrupts cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death . This interaction is particularly effective against Gram-negative bacteria, making ceftazidime pentahydrate a valuable antibiotic in clinical settings .
Cellular Effects
Ceftazidime pentahydrate exerts significant effects on various types of cells and cellular processes. It inhibits cell proliferation by increasing the levels of the p27 protein, a classic negative regulator of the cell cycle . This inhibition occurs through the reduction of Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase, which in turn impedes the cell cycle from G1 to S phase . Additionally, ceftazidime pentahydrate has been shown to downregulate the transcriptional expression of Skp2, further inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of ceftazidime pentahydrate involves its bactericidal effect through the direct inhibition of specific PBPs in susceptible bacteria . By binding to these PBPs, ceftazidime pentahydrate prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . This inhibition leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftazidime pentahydrate have been observed to change over time. The compound is known to be unstable and subject to hydrolytic degradation, which can affect its efficacy . Studies have shown that ceftazidime pentahydrate exhibits several transformation processes under different conditions, such as high temperature and exposure to vacuum . These changes can influence the stability and long-term effects of ceftazidime pentahydrate on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ceftazidime pentahydrate vary with different dosages in animal models. Studies have demonstrated that ceftazidime pentahydrate is effective in treating bacterial infections at various dosages, with higher doses showing increased efficacy . At high doses, ceftazidime pentahydrate can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In murine models, ceftazidime pentahydrate has been shown to reduce the median effective dose for 50% of animals (ED50) when combined with avibactam, a β-lactamase inhibitor .
Metabolic Pathways
Ceftazidime pentahydrate is involved in metabolic pathways that include interactions with enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . By inhibiting these enzymes, ceftazidime pentahydrate disrupts the synthesis of peptidoglycan, leading to bacterial cell death . This interaction is crucial for its bactericidal activity and effectiveness against a broad spectrum of bacteria .
Transport and Distribution
Ceftazidime pentahydrate is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its distribution is influenced by its physicochemical properties, such as water solubility and polar surface area . These properties affect its localization and accumulation within specific tissues, contributing to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of ceftazidime pentahydrate is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is essential for its ability to inhibit cell wall synthesis and induce bacterial cell death .
准备方法
合成路线和反应条件: 头孢他啶通过多步合成工艺合成,涉及用合适的酰化剂酰化 7-氨基头孢烷酸 (7-ACA)。该工艺通常涉及以下步骤:
酰化: 用含噻唑的酰化剂酰化 7-ACA。
肟形成: 然后将中间体与肟反应形成头孢他啶核心结构。
纯化: 通过结晶或色谱法纯化产物以获得高纯度头孢他啶。
工业生产方法: 头孢他啶的工业生产涉及大规模发酵工艺以生产 7-ACA,然后进行与上述类似的化学合成步骤。 该工艺针对高产率和高纯度进行了优化,确保抗生素符合药典标准 .
反应类型:
氧化: 头孢他啶可以发生氧化反应,特别是在噻唑环上。
还原: 还原反应不太常见,但可能在特定条件下发生。
取代: 亲核取代反应可能发生在 β-内酰胺环上,导致形成各种衍生物。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 胺类和硫醇类等亲核试剂。
主要产物:
氧化产物: 亚砜和砜。
还原产物: 还原的噻唑衍生物。
取代产物: 具有修饰侧链的各种头孢他啶衍生物.
相似化合物的比较
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and once-daily dosing, but also less effective against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with broader activity, including better efficacy against Gram-positive bacteria.
Uniqueness of Ceftazidime: Ceftazidime is unique due to its high stability against beta-lactamases and its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This makes it a valuable antibiotic in treating severe and resistant infections .
属性
| The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. | |
CAS 编号 |
78439-06-2 |
分子式 |
C22H24N6O8S2 |
分子量 |
564.6 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1 |
InChI 键 |
GCZOCVAKBHTGOL-ROMZVAKDSA-N |
手性 SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
规范 SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
熔点 |
103-113 |
| 78439-06-2 | |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
溶解度 |
5.73e-03 g/L |
同义词 |
Ceftazidime Ceftazidime Anhydrous Ceftazidime Pentahydrate Fortaz Fortum GR 20263 GR-20263 GR20263 LY 139381 LY-139381 LY139381 Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))- Tazidime |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


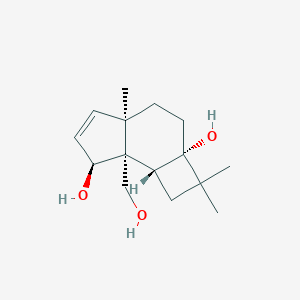
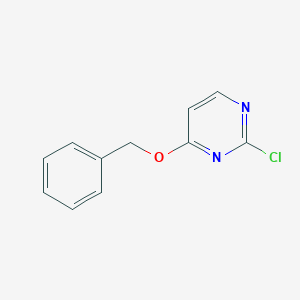
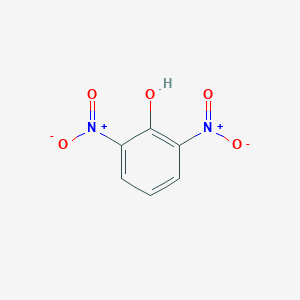
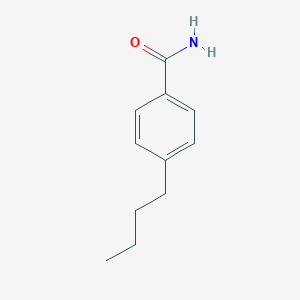
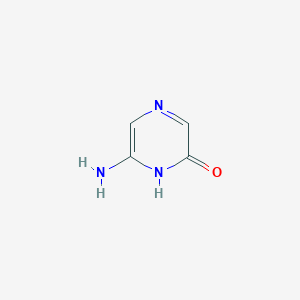
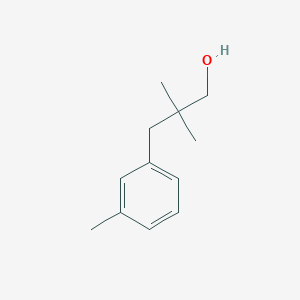
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
